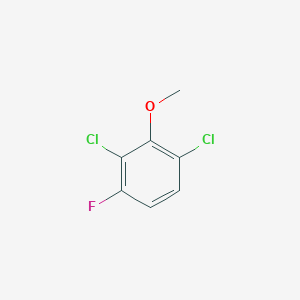
Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O3 . It is a solid or semi-solid or liquid or lump substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H26N2O3/c1-12(2,3)18-11(16)15-8-6-14(7-9-15)10-13(4,5)17/h17H,6-10H2,1-5H3 . Unfortunately, detailed information about the molecular structure of this specific compound is not available in the retrieved resources.Physical and Chemical Properties Analysis
The molecular weight of this compound is 258.36 . It is stored in dry conditions at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate and its derivatives are synthesized through various chemical reactions, highlighting their significance in organic synthesis. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved condensation reactions characterized by spectroscopic methods such as LCMS, 1H NMR, and XRD, demonstrating its complex structure and potential in medicinal chemistry (Sanjeevarayappa et al., 2015). Additionally, a sterically congested piperazine derivative was prepared using a modified Bruylants approach, indicating the adaptability of this compound for pharmacological applications (Gumireddy et al., 2021).
Biological Evaluation
Derivatives of this compound have been evaluated for biological activities, including antibacterial and anthelmintic properties. For instance, one study found moderate anthelmintic activity and poor antibacterial effects, which could inform further research into its therapeutic potential (Kulkarni et al., 2016).
Anticorrosive Properties
The compound's application extends to materials science, where it has been investigated for its anticorrosive properties. Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant corrosion inhibition efficiency on carbon steel in acidic solutions, offering insights into its potential as a protective agent in industrial applications (Praveen et al., 2021).
Molecular Structure and Synthesis Optimization
Research has also focused on the molecular structure and synthesis optimization of this compound derivatives. Studies involving crystallographic analysis and density functional theory calculations have been conducted to understand the molecular conformation and stability, which are critical for the development of pharmacologically active compounds (Yang et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for research on this compound could involve exploring its potential applications in various fields, given the wide range of biological activities exhibited by piperazine derivatives . Further studies could also focus on its synthesis and characterization, as well as its physical and chemical properties.
Mechanism of Action
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate . For instance, the compound is recommended to be stored in a dry environment at a temperature between 2-8°C .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperazine derivatives, which are known to be involved in various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the enzymes and proteins it interacts with.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the type of cell and the specific conditions under which the compound is used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of the target biomolecule . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects . Long-term exposure to this compound can result in alterations in cellular function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects . These threshold effects are important considerations in the design of experiments and the interpretation of results.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within the cell . These factors can affect the overall efficacy and potency of the compound in biochemical and cellular assays.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns can influence the interactions of the compound with its target biomolecules and the resulting biochemical and cellular effects.
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-8-6-14(7-9-15)10-13(4,5)17/h17H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYYHDGKDUBNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



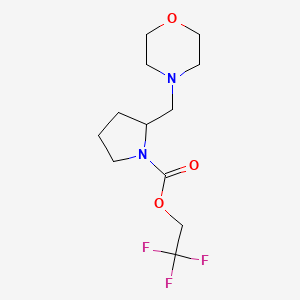
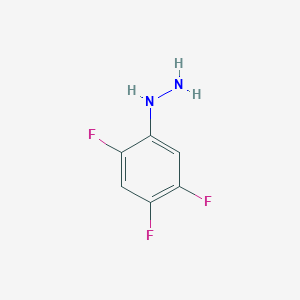
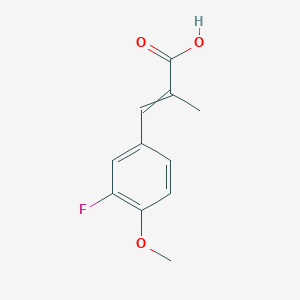
![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)

![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)
![4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline](/img/structure/B1442941.png)
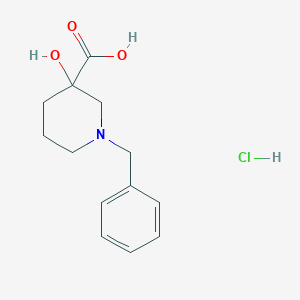
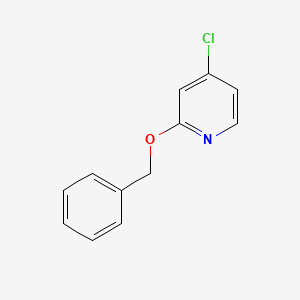

![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)

